Diethyl phosphate

Spectroscopy Nucleic Acid Computational Chemistry

Diethyl phosphate (DEP, CAS 598-02-7, molecular formula C4H11O4P, MW 154.1 g/mol) is a dialkyl phosphate characterized by its clear, colorless to light yellow-orange liquid form. It exhibits a melting point of 6.0°C, a boiling point of 203.0°C, a density of 1.29 g/mL, and a flash point of 91°C.

Molecular Formula C4H11O4P
Molecular Weight 154.10 g/mol
CAS No. 598-02-7
Cat. No. B048627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl phosphate
CAS598-02-7
SynonymsEthyl Phosphate ((C2H5O)2(HO)PO) (6CI);  DEP;  Diethyl Acid Phosphate;  Diethyl Hydrogen Phosphate;  Diethyl Phosphate;  Diethyl Phosphoric Acid;  JP 502;  NSC 97178;  O,O-Diethyl Hydrogen Phosphate
Molecular FormulaC4H11O4P
Molecular Weight154.10 g/mol
Structural Identifiers
SMILESCCOP(=O)(O)OCC
InChIInChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)
InChIKeyUCQFCFPECQILOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Phosphate CAS 598-02-7: Core Physicochemical Properties and Regulatory Identifiers for Procurement


Diethyl phosphate (DEP, CAS 598-02-7, molecular formula C4H11O4P, MW 154.1 g/mol) is a dialkyl phosphate characterized by its clear, colorless to light yellow-orange liquid form . It exhibits a melting point of 6.0°C, a boiling point of 203.0°C, a density of 1.29 g/mL, and a flash point of 91°C . It is soluble in water, alcohols, ethers, benzene, acetone, and carbon tetrachloride . Its predicted acid dissociation constant (pKa) is 1.42±0.50 . This foundational data establishes its baseline identity for research and industrial procurement.

Why Diethyl Phosphate is Not Directly Interchangeable with Other Dialkyl Phosphates: A Risk Assessment


Dialkyl phosphates (DAPs) share a common functional group but exhibit divergent biological and chemical behaviors due to differences in alkyl chain length. Substituting diethyl phosphate (DEP) with a methylated analog like dimethyl phosphate (DMP) without rigorous validation introduces significant scientific risk. Direct comparative studies demonstrate that DEP and DMP have distinct genotoxicity profiles [1] and unique vibrational signatures critical for spectroscopic modeling [2]. These quantitative differences mean DEP cannot be assumed to be functionally equivalent to its DMP counterpart in either biological assays or analytical chemistry applications. The evidence presented below quantifies these critical differentiations.

Diethyl Phosphate: Quantifiable Differentiation from Dimethyl Phosphate and Other Analogs


Vibrational Force Field Analysis: Diethyl Phosphate Provides Superior Accuracy for Nucleic Acid Backbone Modeling vs. Dimethyl Phosphate

In vibrational spectroscopy, diethyl phosphate (DEP) serves as a superior model for the nucleic acid phosphodiester backbone compared to dimethyl phosphate (DMP). A 1996 study derived a generalized valence force field for the diethyl phosphate anion and explicitly compared it to previous work on DMP [1]. The authors concluded that the DEP-based force field represents a 'significant improvement over earlier modeling of the phosphodiester moiety with dimethyl phosphate' [1]. The conformational dependence of skeletal C-C-O-P(O2-)-O-C-C stretching vibrations was explored, demonstrating that DEP provides an enhanced structural basis for understanding empirical correlations between vibrational marker bands and nucleic acid backbone conformation [1].

Spectroscopy Nucleic Acid Computational Chemistry

Correlation Analysis: Distinct Genotoxicity and Exposure Biomarker Correlations Differentiate Diethyl Phosphate from Dimethyl Phosphate

Diethyl phosphate (DEP) and dimethyl phosphate (DMP) exhibit distinct correlation patterns with other dialkyl phosphates (DAPs), which are used as biomarkers for organophosphate pesticide exposure. Analysis of a large dataset (n=2,453-2,494) revealed that DEP has a correlation coefficient of 0.165 with DMP, indicating a weak positive relationship [1]. In contrast, DEP's correlation with other ethylated metabolites, such as diethylthiophosphate (DETP) and diethyldithiophosphate (DEDTP), is also low at 0.317 and 0.101, respectively [1]. This low correlation underscores that DEP and DMP are not interchangeable surrogates in exposure assessment; their levels in biological matrices vary independently, reflecting distinct parent compounds and metabolic pathways.

Toxicology Biomarker Epidemiology

Comparative Genotoxicity: Diethyl Phosphate Induces DNA Damage in Bone Marrow Cells, Distinct from Methylated Analogs

The genotoxic potential of diethyl phosphate (DETP, an ethylated DAP) was directly compared to methylated DAPs and parent pesticides in a 2023 in vivo study [1]. In the bone marrow micronucleus assay in Balb/c mice, both methylated and ethylated DAPs increased the frequency of micronucleated polychromatic erythrocytes (PCEs) [1]. Crucially, the study found that methylated DAPs, particularly DMTP, were more genotoxic than the parent compound malathion. In contrast, the ethylated DAPs DEDTP and DETP exhibited genotoxic potency that was 'similar' to their parental compound, terbufos [1]. This demonstrates that ethylated DAPs like DEP have a different genotoxic profile and potency relationship with their parent compounds compared to methylated DAPs, making them distinct entities for toxicological assessment.

Toxicology Genotoxicity Organophosphate

Physicochemical Differentiation: Higher Boiling Point and Density of Diethyl Phosphate vs. Dimethyl Phosphate Dictates Handling and Purity Requirements

Fundamental physicochemical properties differentiate diethyl phosphate (DEP) from its closest analog, dimethyl phosphate (DMP). DEP has a reported density of 1.29 g/mL and a boiling point of 203°C [REFS-1, REFS-2]. In contrast, DMP (CAS 813-78-5) is a solid with a melting point of 90-92°C and a reported density of approximately 1.335 g/mL [2]. This significant difference in physical state at room temperature (liquid vs. solid) and boiling point (203°C vs. ~174-176°C) has direct implications for procurement, storage, and experimental design. DEP requires handling as a corrosive liquid with a flash point of 91°C, whereas DMP is handled as a solid [REFS-1, REFS-3].

Physicochemical Analytical Chemistry Quality Control

Diethyl Phosphate: Key Research and Industrial Applications Where Its Specific Properties Are Indispensable


Nucleic Acid Spectroscopy and Computational Modeling

As established in Section 3, diethyl phosphate (DEP) provides a 'significant improvement' over dimethyl phosphate (DMP) in modeling the vibrational force field of the nucleic acid phosphodiester backbone [1]. This makes DEP the preferred model compound for researchers conducting infrared or Raman spectroscopic studies of DNA and RNA structure, or developing computational models of nucleic acid dynamics. Substitution with DMP in this context would yield less accurate and less reliable spectroscopic assignments and force field parameters.

Biomonitoring for Organophosphate Pesticide Exposure

Diethyl phosphate is a key, non-specific urinary biomarker for exposure to a wide range of organophosphate pesticides, including chlorpyrifos, parathion, and diazinon. The quantitative evidence in Section 3 demonstrates that DEP levels correlate poorly with dimethyl phosphate (DMP) levels (r=0.165) [2]. Therefore, any comprehensive biomonitoring study or clinical assay must include DEP as a distinct analyte. Using DMP as a proxy for overall DAP exposure would introduce significant error. Procurement of DEP analytical standards is thus non-negotiable for accurate exposure assessment.

Organophosphate Metabolite Toxicology Studies

Research into the toxicity of organophosphate pesticide metabolites requires pure, well-characterized standards. The evidence in Section 3 shows that ethylated DAPs like DEP have a distinct genotoxic profile compared to methylated DAPs, with ethylated DAPs showing potency similar to their parent compound, while methylated DAPs can be more potent [3]. This class-level differentiation mandates the use of DEP-specific controls and standards in toxicological assays. Relying on data or standards from methylated analogs would be scientifically invalid and could lead to incorrect conclusions about the safety of ethylated compounds.

Synthetic Chemistry Involving Ethyl Phosphorylation

Diethyl phosphate is used as an intermediate and reagent in the synthesis of organophosphorus compounds, including pharmaceuticals and agrochemicals. Its specific reactivity as an ethylating or phosphorylating agent is distinct from its methylated counterpart. The physicochemical properties documented in Section 3—its liquid state, boiling point of 203°C, and density of 1.29 g/mL—dictate its use in specific reaction conditions (e.g., as a solvent or liquid reagent) that would be impossible with the solid dimethyl phosphate. Procurement of DEP for these syntheses is driven by these intrinsic, quantifiable physical properties.

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